2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
CAS No.: 3068-34-6
VCID: VC20745151
Molecular Formula: C14H20ClNO8
Molecular Weight: 365.76 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is a chemically modified derivative of glucosamine, a common amino sugar. Its structure features multiple acetyl groups and a chlorinated sugar moiety, making it significant in various biochemical applications. This compound is primarily utilized in the synthesis of glycosides and oligosaccharides, which are crucial in glycoprotein and glycolipid research. Synthesis MethodsThe synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride typically involves the acetylation of glucosamine followed by chlorination. The general steps include:
ReactivityThe chlorinated sugar derivative exhibits reactivity typical of glycosyl chlorides, making it suitable for further glycosidation reactions with alcohols or phenols to form glycosidic bonds. Glycoside SynthesisThis compound is instrumental in synthesizing various glycosides due to its ability to act as a glycosyl donor. The chlorinated position allows for selective coupling with nucleophiles, facilitating the formation of complex carbohydrate structures. Biochemical StudiesResearch involving this compound often focuses on its role in studying enzyme mechanisms that involve glycosidic bond formation or cleavage. It serves as a valuable tool for understanding carbohydrate metabolism and interactions. Safety and HandlingAs with many chemical compounds, safety precautions should be observed when handling 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride:
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CAS No. | 3068-34-6 |
Product Name | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride |
Molecular Formula | C14H20ClNO8 |
Molecular Weight | 365.76 g/mol |
IUPAC Name | (5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl)methyl acetate |
Standard InChI | InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17) |
Standard InChIKey | NAYYKQAWUWXLPD-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | N,3,4,6-O-Tetraacetyl-α-D-glucosaminyl Chloride; 2-Acetamido-2-deoxy-3,4,6-triacetate α-D-Glucopyranosyl Chloride; 2-Acetamido-2-deoxy-triacetate Glucopyranosyl Chloride; 1-Chloro-1-deoxy-2,3,4,6-tetra-O-acetyl-α-D-glucosamine; 2-Acetamido-2-deoxy-3 |
PubChem Compound | 102933 |
Last Modified | Sep 14 2023 |
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